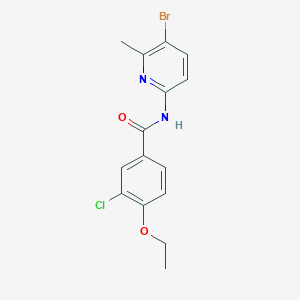![molecular formula C19H22N2O3 B278225 N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B278225.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It was first synthesized in the late 1990s and has since been studied extensively for its potential use in treating various medical conditions.
Mecanismo De Acción
IB-MECA is a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor by IB-MECA leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which mediate the anti-inflammatory and anti-tumor effects of IB-MECA.
Biochemical and Physiological Effects
IB-MECA has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IB-MECA is that it is a selective agonist of the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. This allows for the study of the specific effects of adenosine A3 receptor activation. One limitation of IB-MECA is that it has a relatively short half-life, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective agonists of the adenosine A3 receptor for the treatment of various medical conditions. Another direction is the study of the effects of IB-MECA in combination with other drugs for the treatment of cancer and inflammation. Additionally, the study of the effects of IB-MECA on other physiological systems, such as the cardiovascular and nervous systems, is an area of future research.
Métodos De Síntesis
IB-MECA is synthesized by reacting 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isobutyryl chloride to form the isobutyrylamide. The resulting compound is then reacted with 4-aminophenylacetic acid to form IB-MECA.
Aplicaciones Científicas De Investigación
IB-MECA has been studied extensively for its potential use in treating various medical conditions, including cancer, inflammation, and ischemia-reperfusion injury. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models and has been studied in clinical trials for the treatment of psoriasis and rheumatoid arthritis.
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)18(22)21-16-10-9-15(11-17(16)24-4)20-19(23)14-7-5-13(3)6-8-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clave InChI |
RPGZHAXHBZRABG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)

![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)
![Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278166.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278168.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278173.png)
![Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278175.png)